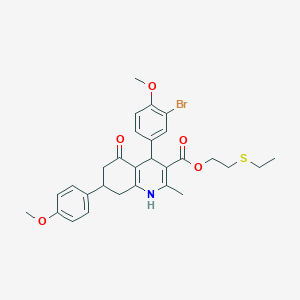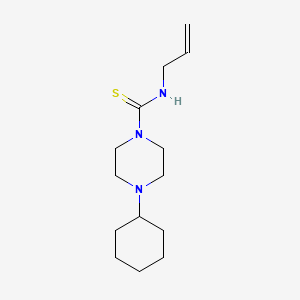
5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as BAY 73-6691 and is commonly used in scientific research. This compound has various applications in the field of medicine, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is a protein that plays a key role in angiogenesis. This compound binds to the VEGFR-2 protein and prevents the activation of downstream signaling pathways, thereby inhibiting the growth of blood vessels in tumors. It has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has various biochemical and physiological effects. It has been shown to inhibit the growth of blood vessels in tumors, thereby preventing the growth and spread of cancer cells. It has also been shown to have anti-inflammatory and neuroprotective effects. In addition, it has been reported to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide in lab experiments are its ability to inhibit the growth of blood vessels in tumors, its low toxicity profile, and its potential for use in the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. One limitation is that it may not be effective in all types of cancer, as the mechanism of action is specific to the inhibition of VEGFR-2. Another limitation is that further research is needed to determine the optimal dosage and administration of this compound.
Future Directions
There are several future directions for research on 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide. One direction is to investigate its potential for use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its effects on other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine the optimal dosage and administration of this compound, as well as its potential side effects. Overall, 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide is a promising compound with various scientific research applications, and further research is needed to fully understand its potential.
Synthesis Methods
The synthesis of 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride, followed by the reaction with 3-chloro-4-methylphenylamine. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to yield 5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide. This synthesis method has been reported in various research articles and is considered to be a reliable method for the preparation of this compound.
Scientific Research Applications
5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide has various scientific research applications. It is commonly used in the field of cancer research, particularly in the study of angiogenesis, which is the process of the formation of new blood vessels. This compound has been shown to inhibit the growth of blood vessels in tumors, thereby preventing the growth and spread of cancer cells. It has also been used in the study of other diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
5-bromo-N-(3-chloro-4-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c1-9-3-5-11(8-13(9)17)18-15(19)12-7-10(16)4-6-14(12)20-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEOUUWUNAJLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{2-[3-bromo-4-(carboxymethoxy)-5-methoxyphenyl]-1-cyanovinyl}benzoic acid](/img/structure/B5030739.png)
![2-methyl-5-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]-1,3-benzothiazole](/img/structure/B5030740.png)
![2-ethyl-1-[4-(9H-fluoren-9-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5030748.png)
![N-benzyl-2-[(4-butoxybenzoyl)amino]benzamide](/img/structure/B5030750.png)
![2-(3-fluorophenyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B5030763.png)

![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methoxybenzamide](/img/structure/B5030791.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5030796.png)
![N-(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5030800.png)
![N,N-diethyl-2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethanamine](/img/structure/B5030801.png)
![1-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5030817.png)
![benzyl {[3-cyano-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5030822.png)
![N-[(3S)-2-oxo-3-azepanyl]-4-(4-{[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)benzamide](/img/structure/B5030833.png)
